2-(4-cyanooxan-4-yl)acetic acid
Description
2-(4-Cyanooxan-4-yl)acetic acid (CAS: 1098432-97-3) is a substituted acetic acid derivative featuring a tetrahydropyran (oxane) ring with a cyano (-CN) group at the 4-position. Its molecular formula is C₈H₁₁NO₃, with a molecular weight of 169.18 g/mol (Figure 1). The SMILES notation, O=C(O)CC1(C#N)CCOCC1, highlights the acetic acid moiety attached to the oxane ring, which is further substituted by a nitrile group . This compound is of interest in medicinal and materials chemistry due to its polar functional groups (carboxylic acid and cyano), which influence solubility, hydrogen-bonding capacity, and reactivity.
Properties
CAS No. |
1098432-97-3 |
|---|---|
Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.2 |
Purity |
85 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyanooxan-4-yl)acetic acid can be achieved through several methods. One common approach involves the cyanoacetylation of oxan-4-yl derivatives. This process typically involves the reaction of oxan-4-yl derivatives with cyanoacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyanooxan-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-4-yl derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where the nitrile or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxan-4-yl carboxylic acids, while reduction can produce oxan-4-yl amines.
Scientific Research Applications
2-(4-Cyanooxan-4-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-cyanooxan-4-yl)acetic acid involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of 2-(4-cyanooxan-4-yl)acetic acid differ primarily in the substituents on the oxane ring. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of this compound and Analogous Compounds
Key Analysis of Structural and Functional Differences
Polarity and Solubility The cyano group in this compound enhances polarity compared to the hydroxyl (-OH) and amino (-NH₂) analogs. However, the hydroxyl analog (160.17 g/mol) may exhibit higher aqueous solubility due to stronger hydrogen-bonding capacity . The thiazolidinedione derivative () has reduced solubility in polar solvents due to its bulky heterocyclic substituent .
Hydrogen-Bonding and Reactivity The carboxylic acid group in all analogs enables hydrogen-bonded dimer formation, as observed in crystal structures of related compounds (e.g., 2-(3-bromo-4-methoxyphenyl)acetic acid forms centrosymmetric dimers via O–H⋯O bonds ).
Biological and Synthetic Relevance The amino analog () may serve as a precursor for peptidomimetics due to its zwitterionic nature . The methyl-substituted amino acid () introduces steric hindrance, which could influence chiral recognition in catalysis or drug design .
Thermal and Chemical Stability The cyano group likely increases thermal stability compared to the hydroxyl analog, as nitriles are less prone to oxidative degradation.
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